![molecular formula C18H19FN2O4S B2905070 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine CAS No. 670272-26-1](/img/structure/B2905070.png)

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

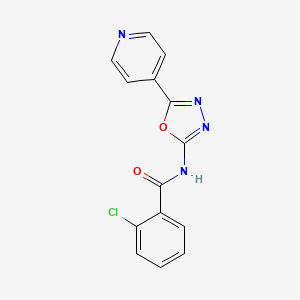

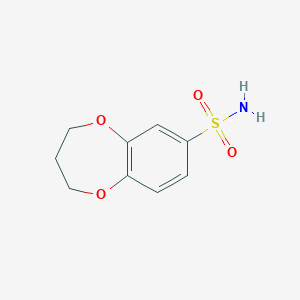

The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also includes a benzodioxol group and a fluorobenzenesulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The benzodioxol group is a type of aromatic ether, and the fluorobenzenesulfonyl group contains a sulfonyl functional group attached to a fluorinated benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any chiral centers. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and due to the presence of polar groups, it’s likely to have some degree of water solubility .Scientific Research Applications

Molecular Conformations and Intermolecular Interactions

A study by Mahesha et al. (2019) on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that these compounds have very similar molecular conformations. Interestingly, while the molecules of the 3-fluorobenzoyl analog are linked by hydrogen bonds into a three-dimensional structure, there are no hydrogen bonds in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues. This highlights the subtle yet significant differences in intermolecular interactions based on slight changes in molecular structure (Mahesha et al., 2019).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer (PET) of piperazine substituted naphthalimide compounds. They synthesized novel compounds exhibiting fluorescence quantum yields and demonstrated that fluorescence can be quenched by the PET process from the alkylated amine donor to the naphthalimide moiety. This study contributes to understanding the potential applications of these compounds in photochemistry and materials science (Gan et al., 2003).

Hydrogen-Bonded Framework Structures

Kavitha et al. (2014) reported on the structures of two salts of flunarizine, a compound structurally similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine. They observed that the structures are linked by N-H...O hydrogen bonds and other intermolecular interactions, forming complex three-dimensional frameworks. This research provides insights into the potential structural applications of related piperazine derivatives in crystal engineering and drug design (Kavitha et al., 2014).

Synthesis and Chemical Properties

Shakhmaev et al. (2016) discussed the synthesis of flunarizine, a derivative of piperazine, demonstrating various chemical pathways and reactions. This study offers a deeper understanding of the chemical properties and synthesis techniques of piperazine derivatives, which could be crucial for developing new pharmaceuticals and materials (Shakhmaev et al., 2016).

Future Directions

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-3-1-2-4-18(15)26(22,23)21-9-7-20(8-10-21)12-14-5-6-16-17(11-14)25-13-24-16/h1-6,11H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFMLAWYGUYCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)

![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)

![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)

![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)